SC-VC-Pab-mmae

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

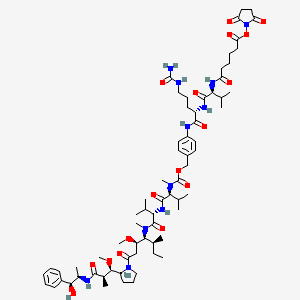

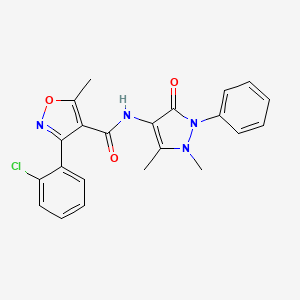

SC-VC-Pab-mmae, also known as valine-citrulline-p-aminobenzylcarbamate-monomethyl auristatin E, is a synthetic antineoplastic agent. It is a potent antimitotic drug derived from peptides found in marine shell-less mollusks called dolastatins. This compound is primarily used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The unique structure of this compound allows it to be linked to monoclonal antibodies, directing the cytotoxic agent specifically to cancer cells, thereby minimizing damage to healthy cells .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of SC-VC-Pab-mmae involves several key steps:

Preparation of the Linker: The valine-citrulline-p-aminobenzylcarbamate (VC-PAB) linker is synthesized through a series of chemical reactions involving the coupling of valine and citrulline, followed by the attachment of the p-aminobenzylcarbamate group.

Conjugation with Monomethyl Auristatin E: The VC-PAB linker is then conjugated to monomethyl auristatin E (MMAE) using a maleimide-activated reaction. .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis of the linker and the cytotoxic agent, followed by their conjugation under controlled conditions. The process includes purification steps such as hydrophobic interaction chromatography and mass spectrometry to ensure the final product’s purity and potency .

化学反応の分析

Types of Reactions

SC-VC-Pab-mmae undergoes several types of chemical reactions:

Reduction: The disulfide bonds in the monoclonal antibody are reduced to free thiols, which then react with the maleimide-activated linker.

Substitution: The maleimide group in the linker undergoes a nucleophilic substitution reaction with the thiol groups in the antibody.

Common Reagents and Conditions

Reducing Agents: Tris(2-carboxyethyl)phosphine (TCEP) is commonly used to reduce disulfide bonds in the antibody.

Conjugation Conditions: The conjugation reaction is typically carried out in a buffered solution at a slightly acidic pH to ensure optimal reactivity of the maleimide group.

Major Products Formed

The primary product formed from these reactions is the antibody-drug conjugate, where the this compound is covalently linked to the monoclonal antibody. This conjugate exhibits high stability and targeted cytotoxicity .

科学的研究の応用

SC-VC-Pab-mmae has a wide range of scientific research applications:

Chemistry: It is used in the development of novel ADCs for targeted drug delivery.

Biology: The compound is employed in studies investigating the mechanisms of cell division and apoptosis.

Medicine: this compound is a key component in the treatment of various cancers, including lymphomas and solid tumors. .

Industry: The compound is utilized in the pharmaceutical industry for the production of ADCs and other targeted therapies

作用機序

SC-VC-Pab-mmae exerts its effects through the following mechanism:

Targeting Cancer Cells: The monoclonal antibody component of the ADC binds to specific antigens on the surface of cancer cells.

Internalization and Cleavage: Once bound, the ADC is internalized by the cancer cell, where the VC-PAB linker is cleaved by lysosomal enzymes such as cathepsin.

Release of MMAE: The cleavage of the linker releases the MMAE, which then inhibits cell division by blocking the polymerization of tubulin, leading to cell death

類似化合物との比較

SC-VC-Pab-mmae is compared with other similar compounds such as:

Maytansinoid-based ADCs: These ADCs use maytansinoid as the cytotoxic agent and have different linkers.

Other Auristatin-based ADCs: Compounds like MC-VC-PAB-MMAE also use auristatin as the cytotoxic agent but may have different linker structures, affecting their efficacy and safety

Similar Compounds

MC-VC-PAB-MMAE: Another auristatin-based ADC with a similar linker structure.

Maytansinoid-based ADCs: These ADCs use maytansinoid as the cytotoxic agent and have different linker structures

This compound stands out due to its unique linker structure, which provides high stability and targeted cytotoxicity, making it a valuable compound in the development of targeted cancer therapies.

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H105N11O17/c1-15-42(8)59(50(93-13)37-54(83)78-36-22-26-49(78)61(94-14)43(9)62(86)71-44(10)60(85)46-23-17-16-18-24-46)76(11)66(90)57(40(4)5)75-65(89)58(41(6)7)77(12)68(92)95-38-45-29-31-47(32-30-45)72-63(87)48(25-21-35-70-67(69)91)73-64(88)56(39(2)3)74-51(80)27-19-20-28-55(84)96-79-52(81)33-34-53(79)82/h16-18,23-24,29-32,39-44,48-50,56-61,85H,15,19-22,25-28,33-38H2,1-14H3,(H,71,86)(H,72,87)(H,73,88)(H,74,80)(H,75,89)(H3,69,70,91)/t42-,43+,44+,48-,49-,50+,56-,57-,58-,59-,60+,61+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJRSUDQDOZEEX-SBEKVBMRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCC(=O)ON4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCC(=O)ON4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H105N11O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1348.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromophenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2580569.png)

![(8R,9S)-6-Oxa-2-azaspiro[4.5]decane-8,9-diol;hydrochloride](/img/structure/B2580572.png)

![3-[5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2580573.png)

![2-{[(4-Chloro-1,3-benzothiazol-2-yl)amino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2580574.png)

![N-(4-((4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2580576.png)

![N-[5-(2-pyrazinylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2580586.png)

![N-(3-ethylphenyl)-4-{7-oxo-8-propyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}butanamide](/img/structure/B2580587.png)

![[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2580588.png)